(S)-3-Amino-2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-1-essigsäureethylester

Übersicht

Beschreibung

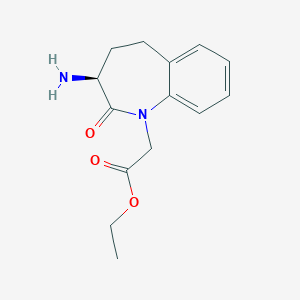

(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a tetrahydro-2-oxo-1H-1-benzazepine ring, and an acetic acid ethyl ester moiety. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Wissenschaftliche Forschungsanwendungen

(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.

Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

Target of Action

Esters, in general, are known to interact with various enzymes and receptors in the body, influencing a range of biochemical processes .

Mode of Action

The compound, being an ester, undergoes hydrolysis in the presence of a dilute acid such as hydrochloric acid or sulfuric acid, acting as the catalyst . This reaction is reversible, producing an equilibrium mixture containing all four substances in the equation . The hydrolysis of the ester is a key step in its interaction with its targets .

Biochemical Pathways

The hydrolysis of the ester leads to the production of an acid and an alcohol . This process affects various biochemical pathways, including those involved in the metabolism of fats and oils

Pharmacokinetics

For instance, esters are known to be lipophilic, which influences their ability to reach the unstirred water layers of the gastrointestinal tract for absorption . The bioavailability of the active acid after administration of an ester prodrug is dictated primarily by two factors: the relative rates of ester hydrolysis versus competing metabolic reactions and the absolute rates of ester hydrolysis .

Result of Action

The hydrolysis of the ester results in the production of an acid and an alcohol . These products can have various molecular and cellular effects, depending on their specific structures and the biochemical pathways they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester. For instance, factors like substrate composition in fermentation media as well as process parameters can influence the production of volatile aroma compounds . Additionally, factors like oxygen and temperature can control ester and higher alcohol synthesis during yeast fermentation .

Biochemische Analyse

Biochemical Properties

The biochemical properties of (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester are not fully understood due to the lack of specific studies on this compound. Based on its structural similarity to other esters, it can be inferred that it may participate in various biochemical reactions. This reaction results in the formation of an alcohol and a carboxylic acid .

Cellular Effects

For instance, certain esters are involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Esters are known to undergo hydrolysis, a reaction that can be catalyzed by enzymes such as esterases or lipases . This reaction involves the breaking of the ester bond and results in the formation of an alcohol and a carboxylic acid .

Temporal Effects in Laboratory Settings

Esters are generally stable compounds, but they can undergo degradation over time, particularly under conditions of high heat or in the presence of strong acids or bases .

Transport and Distribution

Esters are generally lipophilic compounds, which allows them to easily cross cell membranes .

Subcellular Localization

Many esters are known to be located in the cytosol, suggesting a possible cytosolic location for this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzazepine Ring: This step involves the cyclization of a suitable precursor, such as a substituted phenylalanine derivative, under acidic or basic conditions to form the benzazepine ring.

Introduction of the Amino Group: The amino group can be introduced through reductive amination or by using a suitable amine precursor.

Esterification: The final step involves the esterification of the acetic acid moiety with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of alkylated derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester: The enantiomer of the compound with a different spatial arrangement.

3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid: The non-esterified version of the compound.

2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester: Lacks the amino group.

Uniqueness

(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester is unique due to its specific stereochemistry and the presence of both an amino group and an ester moiety. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

IUPAC Name |

ethyl 2-[(3S)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-2-19-13(17)9-16-12-6-4-3-5-10(12)7-8-11(15)14(16)18/h3-6,11H,2,7-9,15H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPCSEZDTZRRFH-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.